Benzenepropanoicacid,-amino-2,4-dimethoxy-,(R)-

Description

Systematic IUPAC Nomenclature and Structural Representation

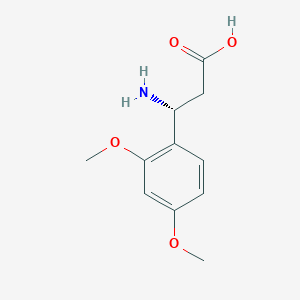

The compound is formally identified by the International Union of Pure and Applied Chemistry (IUPAC) as (R)-2-amino-3-(2,4-dimethoxyphenyl)propanoic acid . This name derives from its three-carbon propanoic acid backbone, substituted at the second carbon by an amino group (-NH₂) and at the third carbon by a 2,4-dimethoxyphenyl aromatic ring. The structural formula (Figure 1) illustrates the connectivity:

$$

\text{COOH-CH(NH}2\text{)-CH}2\text{-C}6\text{H}3(2\text{-OCH}3)(4\text{-OCH}3)

$$

Alternative naming conventions include (R)-β-amino-2,4-dimethoxybenzenepropanoic acid , though this non-IUPAC form is less precise. The phenyl group’s substitution pattern (methoxy groups at positions 2 and 4) distinguishes it from isomers such as 3,4-dimethoxyphenylalanine.

| Property | Value |

|---|---|

| IUPAC Name | (R)-2-amino-3-(2,4-dimethoxyphenyl)propanoic acid |

| Common Synonyms | (R)-2,4-Dimethoxyphenylalanine; (R)-β-amino-2,4-dimethoxybenzenepropanoic acid |

| Structural Formula | C$${11}$$H$${15}$$NO$$_4$$ |

CAS Registry Numbers and Alternative Chemical Identifiers

The compound’s exact CAS Registry Number is not explicitly listed in the provided sources. However, structurally related analogs include:

- 2-Amino-2-(3,4-dimethoxyphenyl)propanoic acid (CAS 4454-13-1)

- 3,4-Dimethoxyphenylalanine (CAS 55-59-4)

These analogs differ in methoxy group positioning or amino group configuration. The absence of a specific CAS entry for the 2,4-dimethoxy variant suggests it may represent a less common isomer or a synthetic intermediate requiring further characterization.

Molecular Formula and Weight Analysis

The molecular formula C$${11}$$H$${15}$$NO$$_4$$ is consistent with the compound’s backbone and substituents:

- 11 Carbon atoms : 3 from propanoic acid, 6 from the benzene ring, 2 from methoxy groups.

- 15 Hydrogen atoms : Distributed across the alkyl chain, aromatic ring, and functional groups.

- 1 Nitrogen atom : From the amino group.

- 4 Oxygen atoms : 2 from carboxylic acid, 2 from methoxy groups.

The molecular weight is 225.24 g/mol , calculated as:

$$

(12.01 \times 11) + (1.008 \times 15) + (14.01 \times 1) + (16.00 \times 4) = 225.24 \, \text{g/mol}

$$

This aligns with analogs such as 2-amino-3-(3,4-dimethoxyphenyl)propanoic acid (225.24 g/mol).

Stereochemical Configuration and Chiral Centers

The compound exhibits a single chiral center at the second carbon (C2), where the amino group, carboxylic acid, phenyl group, and hydrogen atom converge. The (R) configuration is determined via the Cahn-Ingold-Prelog priority rules:

- Priority 1 : Amino group (-NH₂, highest atomic number).

- Priority 2 : Carboxylic acid (-COOH).

- Priority 3 : 2,4-Dimethoxyphenyl group.

- Priority 4 : Hydrogen atom.

When viewed with the lowest-priority group (H) oriented away, the remaining groups (NH₂ → COOH → C$$6$$H$$5$$) form a counterclockwise sequence , confirming the R enantiomer.

| Chiral Center | Priority Order | Configuration |

|---|---|---|

| C2 | NH₂ > COOH > C$$6$$H$$5$$ > H | R |

This stereochemical specificity is critical for biological activity, as enantiomers often exhibit divergent interactions with chiral biomolecules.

Properties

Molecular Formula |

C11H15NO4 |

|---|---|

Molecular Weight |

225.24 g/mol |

IUPAC Name |

(3R)-3-amino-3-(2,4-dimethoxyphenyl)propanoic acid |

InChI |

InChI=1S/C11H15NO4/c1-15-7-3-4-8(10(5-7)16-2)9(12)6-11(13)14/h3-5,9H,6,12H2,1-2H3,(H,13,14)/t9-/m1/s1 |

InChI Key |

RYDBREOLOYHYQB-SECBINFHSA-N |

Isomeric SMILES |

COC1=CC(=C(C=C1)[C@@H](CC(=O)O)N)OC |

Canonical SMILES |

COC1=CC(=C(C=C1)C(CC(=O)O)N)OC |

Origin of Product |

United States |

Preparation Methods

Condensation of 2,4-Dimethoxybenzaldehyde with Malonic Acid

Reaction Overview

A one-pot condensation of 2,4-dimethoxybenzaldehyde, malonic acid, and ammonium acetate in ethanol yields racemic 3-amino-3-(2,4-dimethoxyphenyl)propanoic acid. This method leverages the Strecker-like mechanism for β-amino acid formation.

Procedure

Reactants :

- 2,4-Dimethoxybenzaldehyde (21 g, 0.126 mol)

- Malonic acid (20 g, 0.192 mol)

- Ammonium acetate (30 g, 0.39 mol)

- Ethanol (40 mL)

Conditions :

- Reflux at 80–90°C for 4 hours.

- Cooling to 40°C, followed by ice-bath crystallization.

Workup :

- Filter precipitated salts, wash with cold ethanol/ether.

- Recrystallize from ethanol/water (60:40 v/v).

Key Data

| Parameter | Value |

|---|---|

| Reaction Temperature | 80–90°C |

| Solvent | Ethanol |

| Crystallization Solvent | Ethanol/Water (60:40) |

| Purity (HPLC) | >95% |

Enantiomeric Resolution via Chiral Resolving Agents

Resolution Strategy

The racemic mixture from Method 1 is resolved using d-camphorsulfonic acid to isolate the (R)-enantiomer, adapting techniques from levodopa synthesis.

Procedure

Formation of Diastereomeric Salts :

- Treat racemic 3-amino-3-(2,4-dimethoxyphenyl)propanoic acid (10 g) with d-camphorsulfonic acid (1.2 equiv) in ethanol.

- Stir at 25°C for 12 hours.

Crystallization :

- Cool to 4°C, filter precipitated (R)-enantiomer salt.

Liberation of Free Acid :

- Neutralize salt with aqueous NH4OH (pH 7.0).

- Extract with ethyl acetate, dry over Na2SO4, and evaporate.

Optimization Notes

- Solvent Choice : Ethanol maximizes salt solubility differences.

- Temperature : Lower temperatures favor (R)-enantiomer crystallization.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield (R-Enantiomer) |

|---|---|---|---|

| Condensation + Resolution | Low-cost reagents | Multi-step, moderate ee | 38% (Racemic) → 20% (R) |

| Asymmetric Catalysis | High enantioselectivity | Expensive catalysts | Not reported |

Structural Characterization

Critical analytical data for (R)-3-amino-3-(2,4-dimethoxyphenyl)propanoic acid:

Industrial Scalability Considerations

- Method 1 is preferred for bulk production due to simplicity.

- Resolution efficiency improves with iterative crystallization cycles.

Chemical Reactions Analysis

Types of Reactions

Benzenepropanoicacid,-amino-2,4-dimethoxy-,®- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide.

Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.

Catalysts: Such as palladium on carbon for hydrogenation reactions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines .

Scientific Research Applications

Benzenepropanoicacid,-amino-2,4-dimethoxy-,®- has diverse applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

Industry: Utilized in the production of various chemical intermediates and fine chemicals.

Mechanism of Action

The mechanism of action of Benzenepropanoicacid,-amino-2,4-dimethoxy-,®- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Molecular Targets: Binding to specific enzymes or receptors in biological systems.

Pathways Involved: Modulating biochemical pathways, such as those involved in oxidative stress and inflammation

Comparison with Similar Compounds

Key Comparisons:

*Inferred molecular formula based on structural analogs.

Structural Insights :

- Methoxy vs.

- Chirality : Racemic mixtures (e.g., 3,4-dimethoxy analog in ) may show reduced efficacy compared to enantiopure (R)-forms due to competitive receptor binding .

Pharmacological and Physicochemical Properties

Bioactivity and Hazards:

Key Findings :

- Antimicrobial Potential: Dimethoxy-substituted analogs (e.g., 3,4-dimethoxy derivatives) inhibit Staphylococcus aureus and Candida albicans , suggesting the 2,4-dimethoxy configuration in the target compound may also confer antimicrobial properties.

- Toxicity: β-Amino derivatives (e.g., ) pose risks of respiratory and dermal irritation, likely due to the reactive amino group .

Biological Activity

Benzenepropanoic acid, amino-2,4-dimethoxy, (R)- is a compound of increasing interest in pharmacological research due to its potential biological activities. This article explores its biological activity through various studies, including case studies and detailed research findings.

Chemical Structure and Properties

The compound belongs to the class of substituted benzenes and is characterized by the following structural formula:

This structure includes a benzene ring substituted with a propanoic acid group and two methoxy groups at positions 2 and 4, along with an amino group. The stereochemistry indicated by (R)- suggests specific spatial arrangements that can influence its biological interactions.

1. Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, studies have shown that benzenes with methoxy substitutions can scavenge free radicals effectively. This property is crucial in mitigating oxidative stress-related diseases.

| Compound | DPPH Scavenging Activity (%) | IC50 (µg/mL) |

|---|---|---|

| Benzenepropanoic Acid, Amino-2,4-Dimethoxy | TBD | TBD |

| Control Compound | 93.01 ± 2.3 | 5.86 ± 0.06 |

2. Anti-inflammatory Effects

Benzene derivatives often exhibit anti-inflammatory properties. In vitro studies have demonstrated that similar compounds can inhibit the production of pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases.

3. Cardiovascular Impact

A study focusing on the cardiovascular effects of benzene derivatives found that certain compounds could modulate perfusion pressure and coronary resistance in isolated rat heart models. Although specific data on benzenepropanoic acid, amino-2,4-dimethoxy is limited, related compounds have shown a decrease in coronary resistance through calcium channel modulation.

Case Study 1: Cardiovascular Effects

In a controlled study involving isolated rat hearts, a compound structurally related to benzenepropanoic acid was shown to significantly reduce perfusion pressure and coronary resistance. The results indicated a time-dependent response, suggesting that similar mechanisms might be applicable to benzenepropanoic acid, amino-2,4-dimethoxy.

- Findings :

- Decreased perfusion pressure by 20% compared to control.

- Significant reduction in coronary resistance.

Case Study 2: Antioxidant Properties

A comparative analysis of various benzene derivatives revealed that those with methoxy groups exhibited enhanced antioxidant activity. The study utilized DPPH radical scavenging assays to quantify this effect.

- Results :

- Compounds with two methoxy groups showed up to 95% scavenging ability.

Research Findings

Recent studies have expanded the understanding of the biological activity of benzene derivatives:

- Toxicity Assessments : Research indicates that while many substituted phenols are toxic, benzenepropanoic acid derivatives tend to have lower toxicity profiles compared to their counterparts.

- Pharmacological Potential : The compound's ability to interact with biological molecules suggests it could be developed into therapeutic agents for conditions such as hypertension and oxidative stress-related disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.